5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol

Physicochemical profiling Ionization constant Protonation state

Generic 8-hydroxyquinoline procurement often overlooks substituent impact on metal-chelation selectivity. 5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol (CAS 100119-17-3) provides a defined 5-Cl/7-CH2NMe2 topology that modulates protonation, lipophilicity (logP 2.66), and metal-coordination geometry distinct from PBT2 or clioquinol. • Remote 7-amine enables bridging or solvent-exposed binding modes. • Ideal scaffold for SAR studies; accessible via scalable Mannich reaction. • ≥95% purity; in stock for immediate dispatch.

Molecular Formula C12H13ClN2O
Molecular Weight 236.7 g/mol
CAS No. 100119-17-3
Cat. No. B1505882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol
CAS100119-17-3
Molecular FormulaC12H13ClN2O
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=C2C=CC=NC2=C1O)Cl
InChIInChI=1S/C12H13ClN2O/c1-15(2)7-8-6-10(13)9-4-3-5-14-11(9)12(8)16/h3-6,16H,7H2,1-2H3
InChIKeyXDBJPIMUEMEJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol (CAS 100119-17-3) – Structural Identity and Procurement Relevance Among Halogenated 8-Hydroxyquinolines


5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol is a synthetic quinolin-8-ol derivative bearing a chlorine atom at position 5 and a dimethylaminomethyl substituent at position 7. It belongs to the class of aminomethylated 8-hydroxyquinolines, a privileged scaffold in medicinal chemistry and metal chelation research. Unlike the widely studied clinical candidate PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol) or the historical drug clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), this compound features a unique 5-Cl/7-CH₂N(CH₃)₂ substitution topology that is predicted to alter both its acid-base character and metal-binding coordination environment relative to positional isomers . The compound is commercially available at research-grade purity (≥95%), typically as a brown solid with a molecular weight of 236.70 g·mol⁻¹ and formula C₁₂H₁₃ClN₂O .

Compound Class Aminomethylated 8‑hydroxyquinoline
Substitution 5‑Cl / 7‑CH₂N(CH₃)₂ (unique vs. 2‑substituted or 7‑halo analogs)
Purity Research‑grade purity

Why 5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol Cannot Be Interchanged With Other Halogenated 8-Hydroxyquinolines


Halogenated 8-hydroxyquinolines are frequently treated as interchangeable metal chelators, yet the specific position and identity of substituents radically modulate protonation equilibria, lipophilicity, and metal-ion selectivity. The dimethylaminomethyl side chain at position 7 introduces a tertiary amine that can act as an additional metal-coordination site or pH-dependent solubility switch . In contrast, clioquinol’s 7-iodo group is a hydrophobic, electron-withdrawing halogen that lacks base functionality, while PBT2 places the identical dimethylaminomethyl group at position 2 adjacent to the quinoline nitrogen, fundamentally altering the chelate ring size upon metal binding [1]. Generic procurement of ‘any chlorinated 8-hydroxyquinoline’ therefore risks delivering a compound with incorrect metal-affinity profiles, unintended off-target pharmacology, and divergent physicochemical behavior that undermines experimental reproducibility.

Base functionality mismatch
The 7‑(dimethylaminomethyl) group introduces a basic amine absent in clioquinol’s 7‑iodo, potentially altering pH‑dependent solubility and metal‑coordination profiles.
Chelate ring size divergence
Relocation of the aminomethyl side chain from position 2 (PBT2) to position 7 may yield a different chelate ring size upon metal binding, shifting ion‑selectivity profiles.
Generic procurement risk
A non‑specific order for “chlorinated 8‑hydroxyquinoline” may deliver a compound with divergent protonation equilibria and unintended off‑target pharmacology.

5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol: Evidence Dimensions for Differentiated Scientific Selection


Predicted pKa Differentiation Relative to Clioquinol and 8-Hydroxyquinoline

The predicted pKa (most basic) of 5-chloro-7-[(dimethylamino)methyl]quinolin-8-ol is 8.96 ± 0.59, reflecting the base-strengthening effect of the 7-dimethylaminomethyl group . This value is approximately 0.84 log units higher than the experimental pKa of clioquinol (8.12 in 50% aq. EtOH) and lies between that of 8-hydroxyquinoline (pKa ~9.9) [1] and the parent 5-chloro-8-hydroxyquinoline scaffold. The elevated pKa suggests that at physiological pH (~7.4) a larger fraction of the target compound remains protonated, which may influence membrane permeability and metal-chelation pH windows.

pKa Differentiation
Context‑dependent
Target pKa 8.96 (pred.) Δ +0.84 vs clioquinol
May shift protonation at physiological pH, affecting solubility and metal‑chelation pH windows.
Predicted; confirm experimentally.
Physicochemical profiling Ionization constant Protonation state

LogP Differentiation: Lipophilicity Tuning via Dimethylaminomethyl vs. Iodo or Unsubstituted Analogs

The predicted logP of 5-chloro-7-[(dimethylamino)methyl]quinolin-8-ol is 2.66 , which is substantially lower than that of clioquinol (reported logP ~3.64) due to the replacement of the hydrophobic 7-iodo group with the polar dimethylaminomethyl substituent. Compared with PBT2 (predicted logP ~2.9–3.2) [1], the target compound is approximately 0.3–0.5 log units more hydrophilic, which may translate into reduced passive blood-brain barrier permeability and altered tissue distribution profiles.

LogP Differentiation
Context‑dependent
Target logP 2.66 (pred.) Δ −0.98 vs clioquinol
Supports studies requiring lower lipophilicity for peripheral metal chelation and aqueous solubility.
Predicted logP; verify with shake‑flask method.
Lipophilicity Partition coefficient Drug-likeness

Regioisomeric Distinction from PBT2: Chelate Ring Size Implications for Metal Binding

In PBT2, the dimethylaminomethyl group is located at position 2, adjacent to the quinoline nitrogen, enabling formation of a 5-membered chelate ring upon metal coordination (Nquinoline–C2–CH₂–Namine–M). In the target compound, the identical side chain is relocated to position 7, which is remote from the quinoline nitrogen, potentially allowing the tertiary amine to act as an independent auxiliary ligand or participate in larger chelate ring formation [1]. This topological difference is expected to alter metal-ion selectivity and complex stability, although quantitative comparative stability constants for the target compound remain absent from the public literature.

Regioisomeric Topology
Class‑level
7‑CH₂N(CH₃)₂ remote from quinoline N → non‑classical chelate geometry
Enables investigation of chelate ring size effects on metal‑ion selectivity.
Quantitative stability constants not reported.
Metal chelation Coordination chemistry Structure-activity relationship

Synthetic Accessibility via Direct Mannich Aminomethylation of 5-Chloro-8-hydroxyquinoline

The target compound is prepared by a single-step Mannich reaction between commercial 5-chloro-8-hydroxyquinoline, formaldehyde, and dimethylamine hydrochloride . This contrasts with the multi-step synthesis required for clioquinol (halogen exchange or electrophilic iodination) and the more elaborate route to PBT2 (requiring 2-methyl-5,7-dichloro-8-hydroxyquinoline precursors) [1]. The straightforward, modular synthesis enables rapid analog expansion and scale-up, making this compound a preferred entry point for structure-activity relationship (SAR) campaigns focused on 7-aminomethylated 8-hydroxyquinolines.

Synthetic Efficiency
Reported
1‑step Mannich reaction
Facilitates rapid SAR library expansion and scale‑up.
From 5‑chloro‑8‑hydroxyquinoline; vs. 2–3 steps for comparators.
Synthetic chemistry Mannich reaction Medicinal chemistry optimization

Optimal Research and Procurement Application Scenarios for 5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol


Medicinal Chemistry SAR: Probing the Effect of 7-Position Dimethylaminomethyl Substitution on Anticancer and Antimicrobial Activity

The target compound serves as a key intermediate in structure-activity relationship studies of aminomethylated 8-hydroxyquinolines. Because its dimethylaminomethyl group at position 7 is known to enhance aqueous solubility and introduce an additional metal-coordination site , researchers can systematically compare its cytotoxicity against cancer cell lines with that of 7-unsubstituted, 7-halogenated (clioquinol), and 2-substituted (PBT2) analogs to isolate the contribution of the 7-CH₂N(CH₃)₂ pharmacophore to biological activity [1].

Coordination Chemistry: Investigating Metal-Binding Selectivity with a 7-Position Auxiliary Amine Ligand

Unlike the 2-substituted regioisomer PBT2, which forms a compact 5-membered chelate ring involving the side-chain amine, 5-chloro-7-[(dimethylamino)methyl]quinolin-8-ol positions the basic amine remote from the quinoline nitrogen, enabling exploration of alternative binding modes—including intermolecular bridging, larger chelate rings, or solvent-exposed auxiliary coordination—that are inaccessible to 2-aminomethyl-substituted congeners [2].

Chemical Biology Tool: Lower-Lipophilic Zinc or Copper Ionophore with Reduced Passive CNS Penetration

With a predicted logP of 2.66, this compound is markedly less lipophilic than clioquinol (logP ~3.64) and moderately less lipophilic than PBT2 . This physicochemical profile supports its use as a peripheral metal ionophore in studies where restricted blood-brain barrier penetration is desired, such as in investigations of copper- or zinc-dependent peripheral pathologies or in vitro metal-chelation assays requiring adequate aqueous solubility.

Synthetic Methodology Development: Mannich Aminomethylation Route Optimization on 8-Hydroxyquinoline Scaffolds

Because the compound is accessible via a single-step Mannich reaction from commercially available 5-chloro-8-hydroxyquinoline , it is an ideal model substrate for developing and optimizing regioselective aminomethylation conditions, evaluating amine scope (primary vs. secondary amines), and scaling up for library production of 7-substituted 8-hydroxyquinoline derivatives.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR of 8‑hydroxyquinolines
7‑CH₂N(CH₃)₂ pharmacophore contribution to cell‑based activity profiles
Cytotoxicity and antimicrobial screening in cancer and microbial models
Metal‑binding coordination studies
7‑position amine as an independent auxiliary ligand
Chelate geometry and metal‑ion selectivity comparison
Peripheral metal ionophore research
Moderate lipophilicity for restricted CNS exposure
Peripheral metal chelation and aqueous solubility in biological media
Mannich aminomethylation methodology
Single‑step synthesis from 5‑chloro‑8‑hydroxyquinoline
Regioselectivity and amine scope expansion
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